N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Introduction of the Fluorobenzoyl Group: The tetrahydroquinoline intermediate is then acylated using 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 1-(4-fluorobenzoyl) derivative.
Attachment of the Dimethylphenyl Group: Finally, the dimethylphenyl group is introduced through an amide coupling reaction using 3,4-dimethylaniline and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: Used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Materials Science: Explored for its properties in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-N’-(4-fluorobenzoyl)thiourea: Similar structure but with a thiourea group instead of a carboxamide.
1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline: Lacks the dimethylphenyl group.
3,4-dimethylphenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide: Lacks the fluorobenzoyl group.
Uniqueness
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to the combination of its structural features, which confer specific chemical properties and biological activities. The presence of both the fluorobenzoyl and dimethylphenyl groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c1-16-5-11-22(14-17(16)2)27-24(29)20-8-12-23-19(15-20)4-3-13-28(23)25(30)18-6-9-21(26)10-7-18/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPMYPDELYXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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